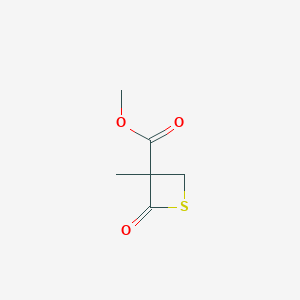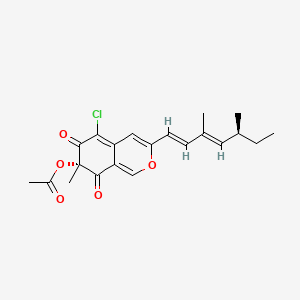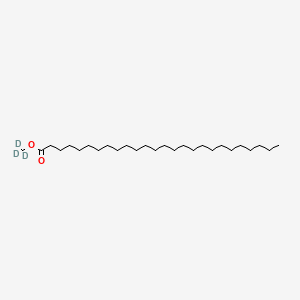
Cerotic Acid Methyl Ester-d3; Methyl Cerotate-d3; Methyl Hexacosanoate-d3; Methyl n-Hexacosanoate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuteriomethyl hexacosanoate: is a deuterated fatty acid ester, specifically a methyl ester of hexacosanoic acid where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as an internal standard in mass spectrometry due to its unique isotopic labeling, which helps in the accurate quantification of long-chain fatty acids in various biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trideuteriomethyl hexacosanoate can be synthesized by heating hexacosanoic acid with deuterium chloride in deuteriomethyl alcohol. The reaction typically involves refluxing the mixture to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for trideuteriomethyl hexacosanoate are not well-documented, the general approach involves large-scale esterification processes using deuterium-labeled reagents. The purity and isotopic enrichment are critical factors in the production process to ensure the compound’s effectiveness as an internal standard.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trideuteriomethyl hexacosanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The deuterium atoms in the methyl group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hexacosanoic acid.
Reduction: Trideuteriomethyl hexacosanol.
Substitution: Depending on the nucleophile, various substituted derivatives of trideuteriomethyl hexacosanoate can be formed.
Applications De Recherche Scientifique
Chemistry: Trideuteriomethyl hexacosanoate is used as an internal standard in mass spectrometry for the quantification of long-chain fatty acids. Its isotopic labeling allows for precise measurements and helps in the identification of fatty acid profiles in complex mixtures .
Biology: In biological research, trideuteriomethyl hexacosanoate is used to study lipid metabolism and the role of long-chain fatty acids in various physiological processes. It helps in tracing metabolic pathways and understanding the dynamics of fatty acid utilization in cells .
Medicine: The compound is used in clinical studies to investigate abnormalities in fatty acid metabolism, such as those observed in metabolic disorders like adrenoleukodystrophy. It aids in the diagnosis and monitoring of these conditions by providing accurate measurements of fatty acid levels in biological samples .
Industry: In the industrial sector, trideuteriomethyl hexacosanoate is used in the development of deuterated compounds for various applications, including pharmaceuticals and materials science. Its unique isotopic properties make it valuable in research and development processes.
Mécanisme D'action
The mechanism of action of trideuteriomethyl hexacosanoate primarily involves its role as an internal standard in analytical techniques. The deuterium atoms in the methyl group provide a distinct mass difference compared to non-deuterated compounds, allowing for accurate quantification in mass spectrometry. This isotopic labeling does not significantly alter the chemical properties of the compound, ensuring that it behaves similarly to its non-deuterated counterpart in various reactions .
Comparaison Avec Des Composés Similaires
Trideuteriomethyl docosanoate: Another deuterated fatty acid ester used as an internal standard in mass spectrometry.
Methyl hexacosanoate: The non-deuterated version of trideuteriomethyl hexacosanoate, commonly used in lipid research.
Methyl octacosanoate: A longer-chain fatty acid ester used in similar applications.
Uniqueness: Trideuteriomethyl hexacosanoate is unique due to its isotopic labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated compounds, making it an invaluable tool in research and clinical studies.
Propriétés
Formule moléculaire |
C27H54O2 |
|---|---|
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
trideuteriomethyl hexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3 |
Clé InChI |
VHUJBYYFFWDLNM-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
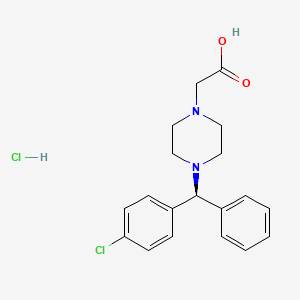
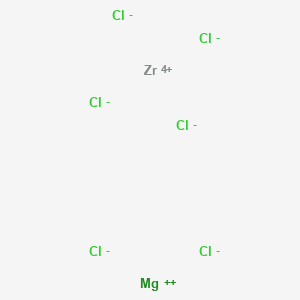
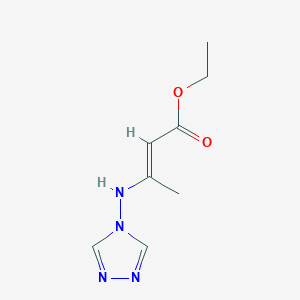


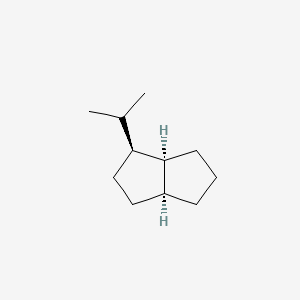
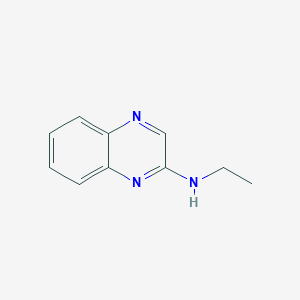
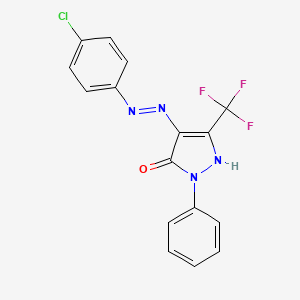
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
